

Triphenylphosphine Hydrobromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphenylphosphine hydrobromide

Cat. No.: B033036 Get Quote

CAS Number: 6399-81-1

Chemical Formula: C18H16BrP

Molecular Weight: 343.20 g/mol

Introduction

Triphenylphosphine hydrobromide (TPPHBr) is a versatile phosphonium salt widely employed in organic synthesis. It serves as a key reagent and catalyst in a variety of chemical transformations, making it an indispensable tool for researchers and professionals in chemical and drug development. This guide provides an in-depth overview of its properties, synthesis, and significant applications, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

Triphenylphosphine hydrobromide is a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in water, but it is insoluble in nonpolar solvents like hexane, toluene, and ether.[1][3][4] The compound is hygroscopic and should be stored under an inert atmosphere.[1]

Table 1: Physical and Chemical Properties of Triphenylphosphine Hydrobromide



Property	Value	References
CAS Number	6399-81-1	[1]
Molecular Formula	C18H16BrP	[5][6][7]
Molecular Weight	343.20 g/mol	[2]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	196-208 °C (decomposition)	[1][2]
Solubility	Soluble in water and polar organic solvents; Insoluble in ether and nonpolar solvents.	[1][3][4]
Purity (Typical)	≥97%	[2]

Synthesis

Triphenylphosphine hydrobromide is typically synthesized by the reaction of triphenylphosphine with hydrobromic acid.[3] The reaction is exothermic and can be performed at room temperature.[3]

Experimental Protocol: Synthesis of Triphenylphosphine Hydrobromide

This protocol is based on a common laboratory procedure.[5][8]

Materials:

- Triphenylphosphine (Ph₃P)
- 48% aqueous hydrobromic acid (HBr)
- 1,4-Dioxane or Diethyl ether
- Anhydrous ether (for washing)

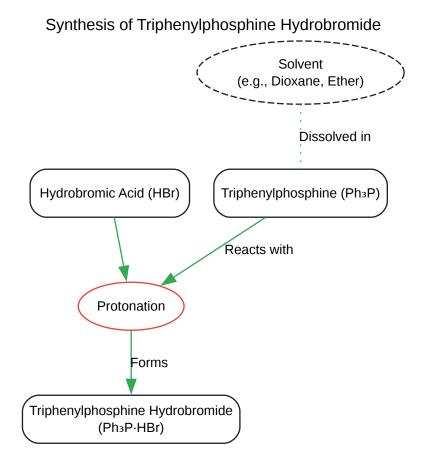


Procedure:

- Dissolve triphenylphosphine in 1,4-dioxane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise to the stirring solution at room temperature.[5][8]
- An exothermic reaction will occur, and a white precipitate of triphenylphosphine hydrobromide will form.
- The mixture can be warmed to approximately 70°C and stirred for several hours to ensure the reaction goes to completion.[5][8]
- After cooling to room temperature, the precipitate is collected by vacuum filtration.
- The collected solid is washed with anhydrous ether to remove any unreacted starting material and solvent residues.[5]
- The product is dried in a vacuum oven to yield **triphenylphosphine hydrobromide** as a white solid.[5] The purity can be assessed by melting point analysis or NMR spectroscopy.[3]

Diagram 1: Synthesis of Triphenylphosphine Hydrobromide





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Caption: Reaction scheme for the synthesis of triphenylphosphine hydrobromide.

Applications in Organic Synthesis

Triphenylphosphine hydrobromide is a versatile reagent with numerous applications in organic chemistry.[3]

Preparation of Quaternary Phosphonium Salts

A primary application of **triphenylphosphine hydrobromide** is in the synthesis of quaternary phosphonium salts.[4] These salts are valuable intermediates, particularly as precursors to ylides for the Wittig reaction.[6] They are formed by the reaction of **triphenylphosphine hydrobromide** with alcohols.[4]

The following is a general procedure for the synthesis of a quaternary phosphonium salt from an alcohol.[4]



Materials:

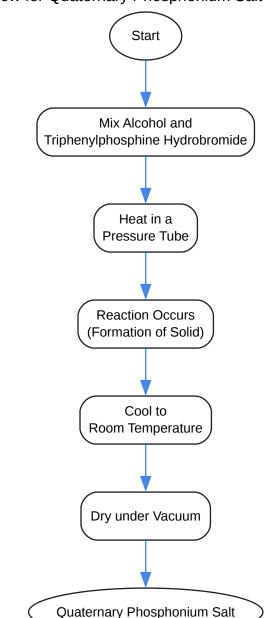
- An alcohol (e.g., deuterated n-propanol)
- Triphenylphosphine hydrobromide
- Pressure-resistant reaction tube with a Teflon liner

Procedure:

- Place the alcohol and triphenylphosphine hydrobromide in a pressure-resistant reaction tube.[4]
- Seal the tube and heat the reaction mixture. For example, heating to 160°C.[4]
- The reaction mixture may initially melt and then solidify as the product forms.[4]
- Maintain the reaction at the elevated temperature for a sufficient time (e.g., 2 hours).[4]
- Cool the reaction vessel to room temperature.
- The resulting solid is the quaternary phosphonium salt, which can be dried under vacuum.[4]

Diagram 2: General Workflow for Quaternary Phosphonium Salt Synthesis





Workflow for Quaternary Phosphonium Salt Synthesis

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Caption: A typical experimental workflow for synthesizing quaternary phosphonium salts.

Catalyst in Cross-Coupling Reactions

Triphenylphosphine hydrobromide can act as a ligand or co-catalyst in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and



Stille couplings.[3] In these reactions, the triphenylphosphine moiety can coordinate to the metal center (e.g., palladium), influencing its catalytic activity and stability.[3][9]

Diagram 3: Role in a Generic Cross-Coupling Reaction

Triphenylphosphine Ligand in Cross-Coupling Triphenylphosphine Hydrobromide Source Provides Triphenylphosphine (PPh3) Ligand Catalytic Cycle Pd(0) Complex R¹-X Oxidative Addition R¹-R² R²-M Transmetalation Reductive Elimination

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Caption: The role of triphenylphosphine as a ligand in a generic cross-coupling cycle.

Reducing Agent

Triphenylphosphine hydrobromide can function as a reducing agent, for instance, in the reduction of carbonyl compounds like aldehydes and ketones to their corresponding alcohols.

[3] This reaction typically requires a proton source.[3] The mechanism involves the formation of a phosphonium intermediate followed by a hydride transfer.[3]

Nucleophilic Reagent

In nucleophilic substitution reactions, **triphenylphosphine hydrobromide** can act as a nucleophile.[3] It can displace halide ions from alkyl halides, leading to the formation of carbon-phosphorus bonds, which is another route to phosphonium salts.[3]

Spectroscopic Data

The identity and purity of **triphenylphosphine hydrobromide** can be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for Triphenylphosphine Hydrobromide

Technique	Data	Reference
¹ H NMR	δ (ppm): 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH), 10.60 (brs, 1H, PH) (in DMSOde)	[5]
¹³ C NMR	δ (ppm): 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar) (in DMSO-d ₆)	[5]
FTIR	KBr-Pellet spectrum available in databases.	[10][11]



Safety and Handling

Triphenylphosphine hydrobromide is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[12][13] It may also be corrosive to metals.[12]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
- Handle in a well-ventilated area or under a fume hood.[12]
- Avoid breathing dust.[12]
- Do not eat, drink, or smoke when using this product.[12]
- Wash hands thoroughly after handling.[12]

Storage:

- Store in a cool, dry, and well-ventilated area. [7][14]
- Keep the container tightly closed and protected from moisture due to its hygroscopic nature.
 [1]
- Store away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

Triphenylphosphine hydrobromide is a valuable and versatile reagent in organic synthesis. Its utility in the preparation of phosphonium salts, as a ligand in cross-coupling reactions, and as a reducing and nucleophilic agent makes it a staple in both academic research and industrial applications, including drug development and material science. Proper handling and storage are essential to ensure its safe and effective use.



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